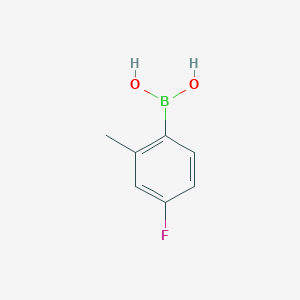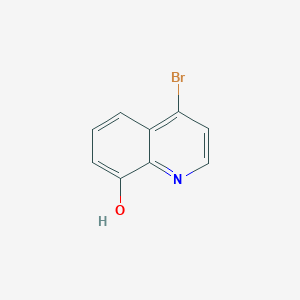
Irigenina
Descripción general
Descripción
La irigenina es un isoflavonoide natural que se aísla principalmente de los géneros Iris y Belamcanda, que pertenecen a la familia Iridaceae . Este compuesto es conocido por sus actividades biológicas multifuncionales, que incluyen propiedades anticancerígenas, antiinflamatorias y neuroprotectoras . La this compound ha demostrado un potencial en el tratamiento de varios tipos de cáncer, como el cáncer gástrico, de colon, de pulmón y de hígado .
Aplicaciones Científicas De Investigación
La irigenina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
La irigenina ejerce sus efectos a través de varios objetivos y vías moleculares. Modula vías de señalización como las vías ERK/MAPK y TNF-α . Estas vías juegan un papel crucial en la proliferación celular, la apoptosis y la inflamación. Los efectos anticancerígenos de la this compound se deben principalmente a su capacidad para inhibir estas vías, lo que lleva a una reducción del crecimiento de las células cancerosas y un aumento de la apoptosis .
Compuestos similares:
Tectorigenina: Otro isoflavonoide con propiedades anticancerígenas y antiinflamatorias similares.
Genisteína: Conocido por su actividad estrogénica y su potencial en el tratamiento del cáncer.
Daidzeína: Presenta propiedades antiinflamatorias y antioxidantes.
Singularidad de la this compound: La this compound destaca por su amplio espectro de actividades biológicas y su potencial como agente terapéutico para múltiples tipos de cáncer . Su capacidad para modular varias vías de señalización la convierte en un compuesto único y valioso en la investigación científica y la medicina .
Análisis Bioquímico
Biochemical Properties
Irigenin displays its potency as an anti-cancer drug candidate through the inhibition of various cancer types including gastric cancer, colon cancer, lung cancer, and liver cancer, among others . The isoflavonoid compound mediates various signaling pathways such as ERK/MAPK and TNF-α signal pathways .
Cellular Effects
Irigenin has been reported to exhibit remarkable anticancer effects against several human cancers . It significantly inhibited the growth of the human HepG2 and SNU-182 liver cancer cells . Nonetheless, the cytotoxic effects of irigenin against the normal THLE-2 cells were comparatively lower .
Molecular Mechanism
Irigenin inhibits tumor pathological progression and metastasis via multiple molecular mechanisms such as apoptosis, cell cycle arrest, autophagy induction, etc . Furthermore, irigenin acts by inhibiting signal pathways such as ERK, MAPK, and TNF-α .
Temporal Effects in Laboratory Settings
The results indicate that irigenin does not exhibit toxic effects on the tested cells . Further, the evaluation of the cytotoxic effects of irigenin against normal cells THLE-2 revealed that the compound exhibited comparatively fewer effects .
Dosage Effects in Animal Models
A daily injection of 500 μg/kg irigenin may be the optimum dose in mice . The optimal dose of irigenin in rat models is 1-2 μg/kg .
Metabolic Pathways
Glucuronidation is the use of glucuronic acid to modify organic chemicals is an irigenin’s metabolic pathway . A study investigating irigenin biotransformation by incubating with uridine 5′-diphospho-glucuronosyltransferase (UGTs) in the metabolic reaction revealed that it was catalyzed to form glucuronidation metabolite by the UGTs, UGT1A1 .
Subcellular Localization
In a study, data showed that irigenin could inhibit the nuclear localization and expression of YAP, reduced β-catenin accumulation and suppressed the expression of its downstream protein Cyclin D1 in GBM cells .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La irigenina se puede sintetizar mediante diversas reacciones químicas. Un método común implica la extracción de fuentes vegetales utilizando alcohol al 70% para la extracción en bruto . El extracto en bruto se fracciona luego con diferentes disolventes, como éter de petróleo, diclorometano, acetato de etilo y n-butanol .
Métodos de producción industrial: La producción industrial de this compound suele implicar la extracción a gran escala de fuentes vegetales. El proceso incluye el uso de disolventes para la extracción y pasos de purificación posteriores para aislar la this compound en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones: La irigenina sufre varios tipos de reacciones químicas, que incluyen oxidación, reducción y sustitución .
Reactivos y condiciones comunes:
Oxidación: La this compound se puede oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio en condiciones controladas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como iones hidróxido o aminas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas reducidas de this compound .
Comparación Con Compuestos Similares
Tectorigenin: Another isoflavonoid with similar anti-cancer and anti-inflammatory properties.
Genistein: Known for its estrogenic activity and potential in cancer treatment.
Daidzein: Exhibits anti-inflammatory and antioxidant properties.
Uniqueness of Irigenin: Irigenin stands out due to its broad spectrum of biological activities and its potential as a therapeutic agent for multiple types of cancer . Its ability to modulate various signaling pathways makes it a unique and valuable compound in scientific research and medicine .
Propiedades
IUPAC Name |
5,7-dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-13-5-8(4-10(19)17(13)24-2)9-7-26-12-6-11(20)18(25-3)16(22)14(12)15(9)21/h4-7,19-20,22H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGWPJJTQNLKCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203285 | |
| Record name | Irigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-76-5 | |
| Record name | Irigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Irigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Irigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IRIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4NX37350 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162129.png)











